- Preparation of diphenyl aminopyrimidine compounds as JAK2 kinase inhibitors, China, , ,

Cas no 936092-53-4 (N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide)

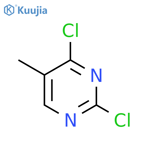

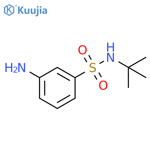

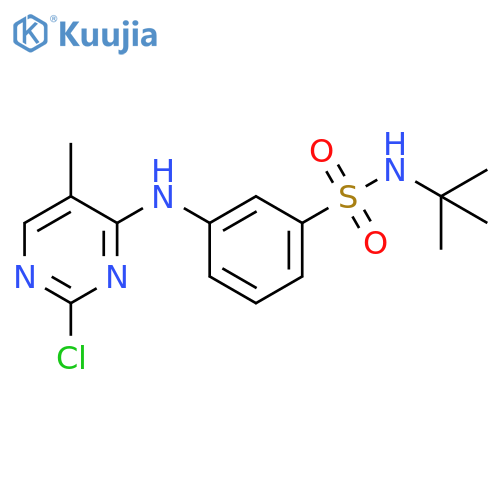

936092-53-4 structure

商品名:N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

CAS番号:936092-53-4

MF:C15H19ClN4O2S

メガワット:354.854960680008

MDL:MFCD16619372

CID:844605

PubChem ID:53401091

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

- Benzenesulfonamide, 3-[(2-chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)-

- N-tert-butyl-3-(2-chloro-5-methyl-pyrimidin-4-ylamino)-benzenesulfonamide

- N-tert-butyl-3-(2-chloro-5-methylpyrimidin-4-ylamino)benzenesulfonamide

- 3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)benzenesulfonamide (ACI)

- N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide

- SB58008

- W16891

- N-t-butyl-3-(2-chloro-5-methyl-pyrimidin-4-ylamino)-benzenesulfon amide

- VINYOUWDZHOVFB-UHFFFAOYSA-N

- AKOS037647203

- CS-0061358

- MFCD16619372

- SY269487

- 936092-53-4

- 3-[(2-CHLORO-5-METHYL-4-PYRIMIDINYL)AMINO]-N-(TERT-BUTYL)BENZENESULFONAMIDE

- SCHEMBL265954

- 3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)benzenesulfonamide

- VCE2F4KT2L

- N-tert-butyl-3-[(2-chloro-5-methyl-3,4-dihydropyrimidin-4-ylidene)amino]benzene-1-sulfonamide

- N-(tert-Butyl)-3-[(2-chloro-5-methyl-4-pyrimidinyl)amino]benzenesulfonamide

- AS-72812

- DTXSID30694794

- N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzene-1-sulfonamide

-

- MDL: MFCD16619372

- インチ: 1S/C15H19ClN4O2S/c1-10-9-17-14(16)19-13(10)18-11-6-5-7-12(8-11)23(21,22)20-15(2,3)4/h5-9,20H,1-4H3,(H,17,18,19)

- InChIKey: VINYOUWDZHOVFB-UHFFFAOYSA-N

- ほほえんだ: O=S(C1C=C(NC2C(C)=CN=C(Cl)N=2)C=CC=1)(NC(C)(C)C)=O

計算された属性

- せいみつぶんしりょう: 354.0917247g/mol

- どういたいしつりょう: 354.0917247g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 489

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 92.4Ų

じっけんとくせい

- 密度みつど: 1.312

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,2-8°C

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A745808-1g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 1g |

$156.0 | 2025-02-26 | |

| Chemenu | CM128417-250mg |

N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 250mg |

$56 | 2024-07-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD165856-5g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 5g |

¥2782.0 | 2024-04-17 | |

| TRC | N077985-5mg |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 5mg |

$ 370.00 | 2022-06-03 | ||

| TRC | N077985-2.5mg |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 2.5mg |

$ 200.00 | 2022-06-03 | ||

| TRC | N077985-10mg |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 10mg |

$ 585.00 | 2022-06-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD165856-1g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 1g |

¥795.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131998-100mg |

N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide |

936092-53-4 | 97% | 100mg |

¥448.00 | 2024-04-24 | |

| Chemenu | CM128417-1g |

N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 1g |

$282 | 2021-08-05 | |

| Matrix Scientific | 099343-1g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide, 95+% |

936092-53-4 | 95+% | 1g |

$639.00 | 2023-09-06 |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Methanol , Water ; rt → 45 °C; overnight, 45 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux

リファレンス

- N-tert-butyl-3-[(5-methyl-2-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide for treating myelofibrosis, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 2 h, rt → 100 °C

リファレンス

- Preparation of diphenylpyrimidine diamine derivative as HDAC and JAK dual-targeting inhibitors for treatment of cancer, China, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux; reflux → rt

リファレンス

- Preparation of pyrimidine derivatives as JAK kinases inhibitors, United States, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 2 h, 100 °C

リファレンス

- Synthesis and biological evaluation of novel 2,4-dianilinopyrimidine derivatives as potent dual janus kinase 2 and histone deacetylases inhibitors, Journal of Molecular Structure, 2022, 1253,

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Cobalt (mannitol, sorbitol, xylitol, tartaric acid, malic acid, citric acid coated magnetic nanoparticles) Solvents: γ-Valerolactone ; 18 h, 80 °C

リファレンス

- A Pd/Cu-Free magnetic cobalt catalyst for C-N cross coupling reactions: synthesis of abemaciclib and fedratinib, Green Chemistry, 2021, 23(14), 5222-5229

合成方法 7

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux

リファレンス

- Compositions and methods for treating myelofibrosis, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux; reflux → rt

リファレンス

- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,

合成方法 9

はんのうじょうけん

1.1 Solvents: Methanol , Water ; 25 °C; 20 h, 45 °C

リファレンス

- Preparation of phenylpyrimidine diamine derivative and application thereof, China, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ; 72 h, 120 °C

リファレンス

- Preparation of oxoindoline derivatives as protein function modulators, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

リファレンス

- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ; rt; rt → 100 °C; 6 h, 100 °C

1.2 Solvents: 1,4-Dioxane ; 0.5 h

1.2 Solvents: 1,4-Dioxane ; 0.5 h

リファレンス

- Synthetic technique of TG101209 for treating bone marrow hyperplastic tumor, Jingxi Huagong, 2014, 31(7), 866-869

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Cobalt , Silica Solvents: Polyethylene glycol ; 60 °C

リファレンス

- Sustainable synthesis of potential antitumor new derivatives of Abemaciclib and Fedratinib via C-N cross coupling reactions using Pd/Cu-free Co-catalyst, Molecular Catalysis, 2022, 517,

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Raw materials

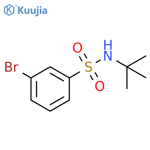

- 3-Bromo-N-tert-butylbenzenesulfonamide

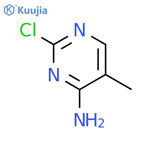

- 2-chloro-5-methylpyrimidin-4-amine

- 2,4-Dichloro-5-methylpyrimidine

- 3-Amino-N-(Tertbutylbenzenesulfonamide

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Preparation Products

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

936092-53-4 (N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide) 関連製品

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:936092-53-4)N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

清らかである:99%

はかる:5g

価格 ($):563.0